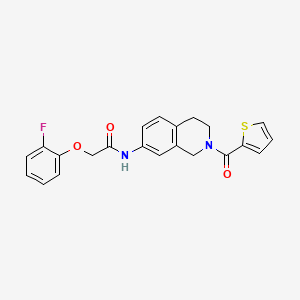
N-benzyl-5-phenyl-N-(pyridin-2-yl)oxazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with similar structures to “N-benzyl-5-phenyl-N-(pyridin-2-yl)oxazole-2-carboxamide” often contain a heterocyclic moiety, which is a cyclic compound with atoms of at least two different elements as members of its ring . These compounds can bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of catalysts and solvents, and the reactions can proceed via different mechanisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely, and are typically determined using a variety of analytical techniques .
Scientific Research Applications
Synthesis and Biological Activity
- A series of heterocyclic compounds, including those related to the chemical structure of interest, were synthesized and characterized, demonstrating antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents (G. K. Patel & H. S. Patel, 2015).
- Thiazole-aminopiperidine hybrid analogues were designed, synthesized, and found to inhibit Mycobacterium tuberculosis GyrB, showing promise as novel antituberculosis agents (V. U. Jeankumar et al., 2013).
- Novel strategies for synthesizing biologically important structures like 1,2,4-triazolo[1,5-a]pyridines through metal-free oxidative N-N bond formation were developed, offering efficient routes to potentially bioactive compounds (Zisheng Zheng et al., 2014).
- Benzamide-based 5-aminopyrazoles showing remarkable antiavian influenza virus activity were synthesized, indicating the therapeutic potential of benzamide derivatives in antiviral research (A. Hebishy et al., 2020).
Potential Applications in Drug Discovery
- Substituted benzamides were identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating significant potential in cancer therapy (R. Borzilleri et al., 2006).
- Novel benzamides bearing the pyrazole or indazole nucleus were synthesized and evaluated for their antiproliferative activity against human lung carcinoma cells, suggesting mechanisms for inducing apoptosis and affecting p53 pathways (D. Raffa et al., 2019).
Advanced Material Applications
- Photosensitive poly(benzoxazole) precursors were developed for fine positive imaging, indicating applications in materials science and technology (K. Ebara et al., 2003).
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the biological system .
Mode of Action
It’s known that the compound is synthesized via a cascade reaction involving the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (tfa) generated in situ from pd (tfa) 2 .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involving enzymes and receptors .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can significantly influence the action and efficacy of similar compounds .
Properties
IUPAC Name |
N-benzyl-5-phenyl-N-pyridin-2-yl-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c26-22(21-24-15-19(27-21)18-11-5-2-6-12-18)25(20-13-7-8-14-23-20)16-17-9-3-1-4-10-17/h1-15H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJDGKYRJZHGSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=NC=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2983099.png)

![ethyl 3-({[3-oxo-2-benzothiophen-1(3H)-yliden]methyl}amino)benzenecarboxylate](/img/structure/B2983101.png)
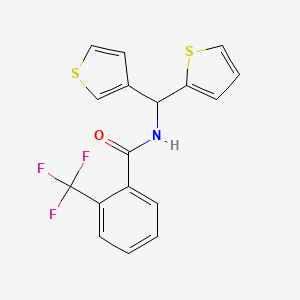
![(3,5-Dimethylphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2983103.png)
![2,4,7,8-Tetramethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2983105.png)
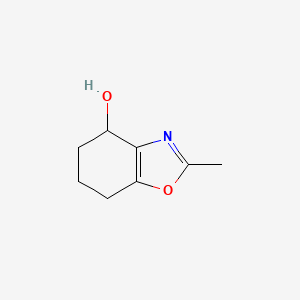
![4-[(2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)sulfanyl]aniline](/img/structure/B2983108.png)
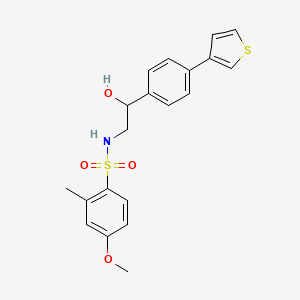
![2-((4-chlorobenzyl)thio)-3-(3-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2983115.png)
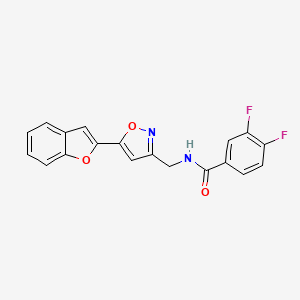
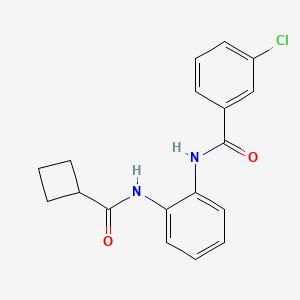
![N-[2-(2,4-dichlorophenoxy)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2983119.png)
